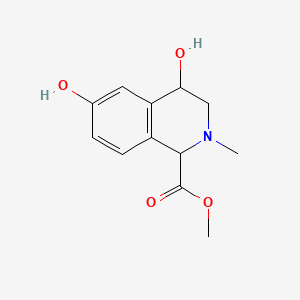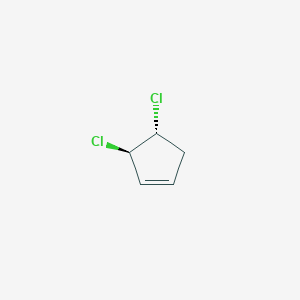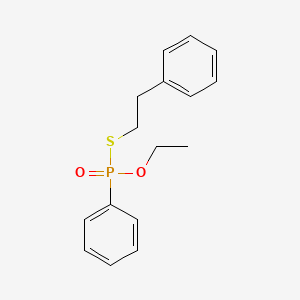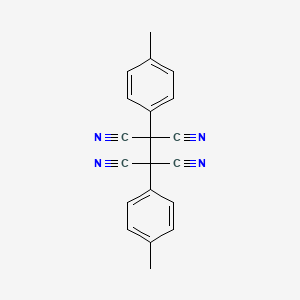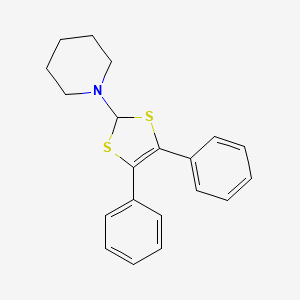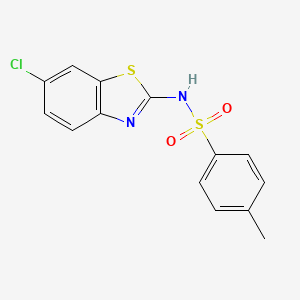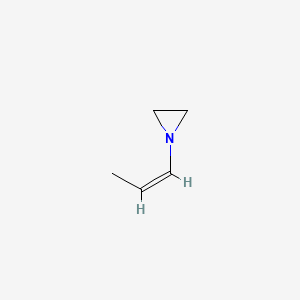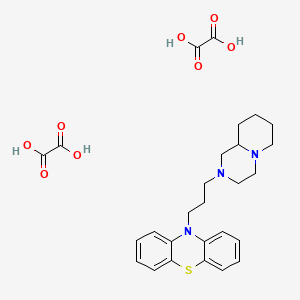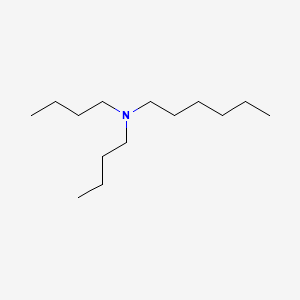
N,N-dibutylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutylhexan-1-amine: is an organic compound classified as a tertiary amine. It consists of a hexane backbone with two butyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Hexan-1-amine: One common method involves the alkylation of hexan-1-amine with butyl halides under basic conditions. This reaction typically uses sodium or potassium hydroxide as the base and is carried out in an organic solvent like ethanol or toluene.
Reductive Amination: Another method involves the reductive amination of hexanal with dibutylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of N,N-dibutylhexan-1-amine often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibutylhexan-1-amine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to secondary amines or primary amines using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry: N,N-dibutylhexan-1-amine is used as a building block in organic synthesis, particularly in the preparation of complex amines and other nitrogen-containing compounds.
Biology: In biological research, it is used as a reagent for the modification of biomolecules and the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dibutylhexan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects.
Comparison with Similar Compounds
- N,N-dibutylpentan-1-amine
- N,N-dibutylbutan-1-amine
- N,N-dibutylheptan-1-amine
Comparison: N,N-dibutylhexan-1-amine is unique due to its specific chain length and the positioning of the butyl groups. Compared to its analogs with shorter or longer carbon chains, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can influence its suitability for various applications in synthesis and industry.
Properties
CAS No. |
23601-43-6 |
|---|---|
Molecular Formula |
C14H31N |
Molecular Weight |
213.40 g/mol |
IUPAC Name |
N,N-dibutylhexan-1-amine |
InChI |
InChI=1S/C14H31N/c1-4-7-10-11-14-15(12-8-5-2)13-9-6-3/h4-14H2,1-3H3 |
InChI Key |
KFOQAMWOIJJNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


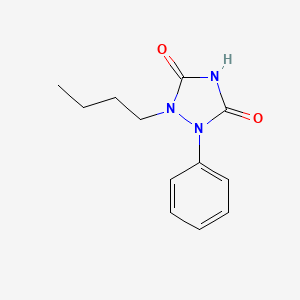

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)

![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
